Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole ring, a fluorophenoxy group, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluorophenol with a suitable leaving group, such as a halide, on the benzo[d][1,3]dioxole ring.
Formation of the Bipiperidine Moiety: The bipiperidine structure can be synthesized through the coupling of piperidine derivatives, often using palladium-catalyzed cross-coupling reactions.
Final Coupling: The final step involves the coupling of the benzo[d][1,3]dioxole-fluorophenoxy intermediate with the bipiperidine moiety, typically using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of enzymes and receptors.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or specific optical properties.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole ring and may exhibit similar chemical reactivity and biological activity.
Fluorophenoxy derivatives: Compounds with the fluorophenoxy group can have similar pharmacological properties, particularly in terms of their interactions with biological targets.
Bipiperidine derivatives: These compounds share the bipiperidine moiety and may have similar structural and functional characteristics.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is unique due to the combination of its structural features. The presence of the benzo[d][1,3]dioxole ring, fluorophenoxy group, and bipiperidine moiety in a single molecule provides a distinct set of chemical and biological properties that are not found in other compounds with only one or two of these features.
This compound’s unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research and a promising candidate for drug development.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone, identified by its CAS number 1705091-65-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H27FN2O4, with a molecular weight of 426.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a bipiperidine framework, and a fluorophenoxy substituent, which contribute to its unique biological profile.
Pharmacological Activities
1. Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit potent anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
2. Modulation of ATP-Binding Cassette (ABC) Transporters
This compound has been identified as a modulator of ATP-binding cassette transporters, which are crucial for drug absorption and resistance in cancer therapy. Studies suggest that it enhances the efficacy of chemotherapeutic agents by inhibiting efflux pumps associated with multidrug resistance (MDR) .
3. Neuropharmacological Effects
The bipiperidine structure is known to interact with various neurotransmitter systems. Preliminary studies suggest potential anxiolytic and antidepressant effects, possibly through serotonin and dopamine receptor modulation. These effects warrant further investigation into its use for treating mood disorders.
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on Anticancer Properties : A study published in Nature Communications highlighted that related compounds with benzo[d][1,3]dioxole structures significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- ABC Transporter Modulation : In another study focusing on cystic fibrosis treatments, compounds similar to this compound were shown to effectively inhibit ABC transporters, enhancing drug delivery to target tissues .
Comparative Biological Activity Table
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c25-20-3-1-2-4-21(20)31-19-9-13-26(14-10-19)18-7-11-27(12-8-18)24(28)17-5-6-22-23(15-17)30-16-29-22/h1-6,15,18-19H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFYVCYOHXVMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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